6-溴代异吲哚啉-1-酮

概述

描述

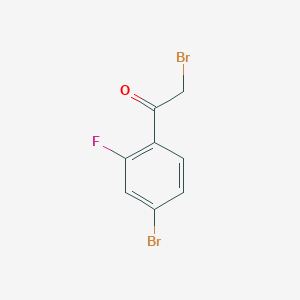

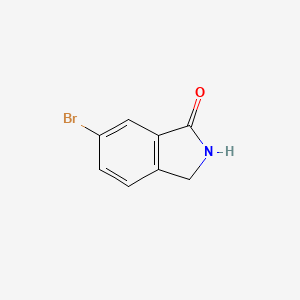

6-Bromoisoindolin-1-one is a brominated heterocyclic compound that is part of the isoindolinone family. This compound is of interest due to its potential as a precursor in the synthesis of various biologically active molecules. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 6-Bromoisoindolin-1-one and related compounds has been explored through various methods. For instance, the synthesis of 6-bromoquinoline derivatives has been achieved using the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Another approach involves the synthesis of 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . Additionally, bromoethylsulfonium salt has been used as an annulation agent to synthesize 1,4-heterocyclic compounds, including those with bromo substituents .

Molecular Structure Analysis

The molecular structure of related brominated heterocycles has been characterized using various techniques. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like 6-Bromoisoindolin-1-one is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The Knorr synthesis of 6-bromoquinolin-2(1H)-one, for example, involves a condensation and cyclization reaction starting from β-keto esters and 4-bromoaniline . The study of these reactions provides insights into the steric and electronic effects governing the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability and solubility of these compounds . The presence of substituents like bromine can also affect the boiling point, melting point, and other physical properties, which are important for their practical applications in chemical synthesis and pharmaceutical development.

科学研究应用

1. 抗精神病潜力

6-溴代异吲哚啉-1-酮衍生物已被探索其作为抗精神病剂的潜力。Norman、Kelley 和 Hollingsworth(1993 年)的一项研究专注于合成和评估雷莫西必的衍生物(一种具有抗精神病特性的药物),以了解其对多巴胺 D-2 受体的亲和力。虽然并非所有衍生物都观察到亲和力增强,但一些衍生物显示出作为潜在抗精神病剂的希望 (Norman、Kelley 和 Hollingsworth,1993 年)。

2. 抑制类固醇 5α 还原酶

源自 6-溴代异吲哚啉-1-酮的化合物已被评估其抑制类固醇 5α 还原酶的能力。Baston、Palusczak 和 Hartmann(2000 年)研究了各种衍生物在抑制这些参与类固醇代谢的酶方面的活性和选择性。该研究强调了杂环和 N,N-二烷基酰胺取代基大小对活性和选择性的重要性 (Baston、Palusczak 和 Hartmann,2000 年)。

3. 喹啉衍生物的合成

Şahin 等人(2008 年)描述了使用 6-溴代异吲哚啉-1-酮有效合成喹啉衍生物的方法,表明其在制备各种化合物中的用途。这项工作展示了 6-溴代异吲哚啉-1-酮在有机合成中的更广泛应用 (Şahin 等人,2008 年)。

4. 海洋软体动物研究

6-溴代异吲哚啉-1-酮衍生物已从海洋软体动物中分离出来,提供了对天然产物化学的见解。Baker 和 Duke(1973 年)从软体动物中提取化合物,为理解古代重要的染料紫色提供了帮助 (Baker 和 Duke,1973 年)。

5. 重金属的荧光传感

Rasheed 等人(2019 年)合成了一种基于 6-溴代异吲哚啉-1-酮的荧光传感器,用于检测 Hg(II) 和 Cu(II) 等有毒重金属。这突出了其在环境监测和生物领域检测细胞中毒剂的应用 (Rasheed 等人,2019 年)。

6. 癌症研究中的细胞毒性评估

Delgado 等人(2012 年)合成了与海洋异喹啉醌在结构上相关的氨醌,并评估了其细胞毒活性。本研究说明了 6-溴代异吲哚啉-1-酮衍生物在开发新型抗癌药物中的潜力 (Delgado 等人,2012 年)。

安全和危害

作用机制

Target of Action

6-Bromoisoindolin-1-one is a derivative of isoindolin-1-one, which has been studied as a potent inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell proliferation, survival, and motility .

Mode of Action

The compound interacts with PI3Kγ, inhibiting its activity . This inhibition disrupts the activation of the AKT/mTOR pathway, which is involved in cell survival and proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by 6-Bromoisoindolin-1-one is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the activation of this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

The inhibition of PI3Kγ by 6-Bromoisoindolin-1-one leads to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of 6-Bromoisoindolin-1-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s efficacy could be influenced by the presence of other substances that interact with the same targets or pathways.

属性

IUPAC Name |

6-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTCKZQYVIURAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623521 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675109-26-9 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)